Dexmedetomidine Hydrochloride

Description

Propriétés

IUPAC Name |

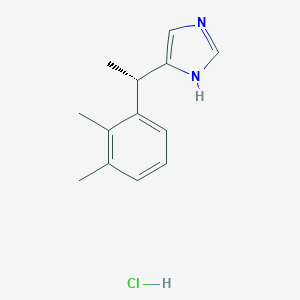

5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNGEIHDPSLNMU-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873215 | |

| Record name | Dexmedetomidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145108-58-3 | |

| Record name | Dexmedetomidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145108-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexmedetomidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145108583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexmedetomidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXMEDETOMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1018WH7F9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dexmedetomidine Hydrochloride on α2-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexmedetomidine (B676) hydrochloride, the pharmacologically active S-enantiomer of medetomidine, is a highly selective and potent α2-adrenergic receptor agonist.[1][2] Its unique pharmacological profile, characterized by sedative, analgesic, and sympatholytic effects without significant respiratory depression, has established it as a valuable agent in clinical settings such as intensive care unit sedation and procedural anesthesia.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of dexmedetomidine with α2-adrenergic receptors, intended for researchers, scientists, and professionals involved in drug development. We will delve into its binding affinity for receptor subtypes, the intricate signaling pathways it modulates, and the detailed experimental protocols used to elucidate these actions.

Core Mechanism of Action: α2-Adrenergic Receptor Agonism

Dexmedetomidine exerts its effects by binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). There are three main subtypes of α2-adrenergic receptors: α2A, α2B, and α2C, all of which are coupled to inhibitory G-proteins (Gi/o).[1][2][5] Dexmedetomidine exhibits a high selectivity for α2-receptors over α1-receptors, with a reported selectivity ratio of 1620:1, making it approximately 8 to 10 times more selective than clonidine (B47849) (selectivity ratio of 220:1).[1][2][4][5][6][7]

The sedative and analgesic effects of dexmedetomidine are primarily mediated by the α2A-adrenergic receptor subtype located in the central nervous system, particularly in the locus coeruleus and the dorsal horn of the spinal cord.[2][8] Activation of these presynaptic autoreceptors inhibits the release of norepinephrine (B1679862), leading to a decrease in sympathetic outflow and subsequent sedation and analgesia.[2] The α2B subtype is involved in peripheral vasoconstriction, while the α2C subtype is thought to play a role in modulating dopamine (B1211576) neurotransmission.[1][9]

Data Presentation: Quantitative Analysis of Receptor Binding

The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity. The following tables summarize the binding affinities of dexmedetomidine and clonidine for the different α2-adrenergic receptor subtypes.

| Ligand | Receptor Subtype | Ki (nM) | Species | Reference |

| Dexmedetomidine | α2A | Value not explicitly found in a single table | ||

| α2B | Value not explicitly found in a single table | |||

| α2C | Value not explicitly found in a single table | |||

| Clonidine | α2A | Value not explicitly found in a single table | ||

| α2B | Value not explicitly found in a single table | |||

| α2C | Value not explicitly found in a single table |

While direct comparative Ki values for dexmedetomidine and clonidine across all three subtypes from a single study were not identified in the search results, the literature consistently reports that dexmedetomidine has a significantly higher affinity and selectivity for α2-receptors compared to clonidine.[1][2][4][5][6][7]

Signaling Pathways

Upon binding of dexmedetomidine, the α2-adrenergic receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate various downstream effector systems.

Key Downstream Effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[10] Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, contributing to the overall inhibitory effect on neuronal firing.

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels.[11][12] This activation leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further away from the threshold for firing an action potential, thus reducing neuronal excitability.[2]

-

Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunit can also directly inhibit N-type and P/Q-type voltage-gated calcium channels.[2] This inhibition reduces the influx of calcium ions (Ca2+) into the presynaptic terminal upon depolarization, which is a critical step for the fusion of synaptic vesicles and the release of neurotransmitters. This mechanism contributes significantly to the sympatholytic effects of dexmedetomidine by reducing norepinephrine release.[13]

-

Inhibition of Voltage-Gated Sodium Channels: Studies have also shown that dexmedetomidine can inhibit voltage-gated sodium channels (Na+), further contributing to the reduction of neuronal excitability.[14]

Experimental Protocols

The characterization of dexmedetomidine's interaction with α2-adrenergic receptors relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves the use of a radiolabeled ligand that binds to the receptor of interest.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cells known to express α2-adrenergic receptors (e.g., calf retina) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[15][16]

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[16]

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[16]

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[16]

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[16]

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[16]

-

-

Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[16]

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane suspension (typically 50-120 µg of protein for tissue membranes).[16]

-

50 µL of a fixed concentration of the radioligand (e.g., [3H]clonidine).[15]

-

50 µL of either buffer (for total binding), a high concentration of a non-radiolabeled competitor (for non-specific binding), or varying concentrations of dexmedetomidine.[16]

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[16]

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[16]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.[16]

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist. It utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon receptor activation.

Detailed Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the α2-adrenergic receptor and the relevant G-proteins as described in the radioligand binding assay protocol.

-

-

Assay Setup:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

In a 96-well plate, add the following in order:

-

Membrane suspension (typically 10-20 µg of protein per well).

-

GDP solution (final concentration typically 10-100 µM).[18]

-

Serial dilutions of dexmedetomidine or vehicle control.

-

-

Pre-incubate the plate at 30°C for approximately 15 minutes.[18]

-

-

Initiation and Incubation:

-

Termination, Separation, and Detection:

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding.

-

Plot the specific [35S]GTPγS binding against the logarithm of the dexmedetomidine concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

-

Conclusion

Dexmedetomidine hydrochloride's mechanism of action is a well-defined process centered on its high-affinity and selective agonism at α2-adrenergic receptors. Its interaction with these receptors, particularly the α2A subtype, initiates a cascade of intracellular signaling events, primarily through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, activation of GIRK channels, and inhibition of voltage-gated calcium and sodium channels. The cumulative effect of these molecular actions is a reduction in neuronal excitability, which manifests as the clinically desirable effects of sedation, analgesia, and sympatholysis. A thorough understanding of these intricate mechanisms, facilitated by the experimental protocols detailed herein, is paramount for the continued development of novel therapeutics targeting the α2-adrenergic system and for the optimization of dexmedetomidine's clinical applications.

References

- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjgnet.com [wjgnet.com]

- 3. researchgate.net [researchgate.net]

- 4. jcdr.net [jcdr.net]

- 5. researchgate.net [researchgate.net]

- 6. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]

- 7. Comparison of dexmedetomidine and clonidine (α2 agonist drugs) as an adjuvant to local anaesthesia in supraclavicular brachial plexus block: A randomised double-blind prospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Activation of a G protein-coupled inwardly rectifying K+ current and suppression of Ih contribute to dexmedetomidine-induced inhibition of rat hypothalamic paraventricular nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dexmedetomidine directly inhibits vascular ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dexmedetomidine activates the PKA/CREB pathway and inhibits proinflammatory factor expression through β2 adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of dexmedetomidine on cardiac electrophysiology in patients undergoing general anesthesia during perioperative period: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of dexmedetomidine in rat plasma by a sensitive [3H]clonidine radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Dexmedetomidine: A Technical Guide to its Pharmacological Properties as a Sedative and Analgesic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexmedetomidine (B676) is a potent and highly selective α2-adrenergic receptor agonist that has become a cornerstone in sedation and analgesia management in various clinical settings.[1] Its unique pharmacological profile, characterized by sedative, analgesic, and anxiolytic properties with minimal respiratory depression, distinguishes it from traditional sedatives like benzodiazepines and propofol (B549288).[2] This technical guide provides an in-depth exploration of the pharmacological properties of dexmedetomidine, focusing on its sedative and analgesic mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Mechanism of Action

Dexmedetomidine exerts its effects through its high affinity for α2-adrenergic receptors, which are G-protein coupled receptors.[1][2] It is the pharmacologically active S-enantiomer of medetomidine (B1201911) and demonstrates an α2:α1 selectivity ratio of 1620:1, making it significantly more selective than clonidine.[1][2] There are three subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C.[1][2] The sedative and analgesic effects of dexmedetomidine are primarily mediated by the α2A subtype located in the central nervous system.[3]

Signaling Pathway

Activation of the α2-adrenergic receptor by dexmedetomidine initiates an intracellular signaling cascade through its coupling with inhibitory G-proteins (Gi/o).[4][5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[4] The reduction in cAMP levels subsequently leads to the hyperpolarization of neurons by promoting the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels. This hyperpolarization decreases neuronal firing, which is the fundamental mechanism behind its sedative and analgesic effects.[5]

Sedative Properties

The sedative effects of dexmedetomidine are primarily mediated by its action on α2-adrenergic receptors in the locus coeruleus, a nucleus in the brainstem that plays a crucial role in regulating arousal and the sleep-wake cycle.[6] By inhibiting noradrenergic neurons in this region, dexmedetomidine induces a state of sedation that resembles natural non-REM sleep, from which patients can be easily aroused with minimal stimulation.[6]

Analgesic Properties

Dexmedetomidine's analgesic effects are mediated at both spinal and supraspinal levels. In the spinal cord, activation of α2-adrenergic receptors in the dorsal horn inhibits the release of pro-nociceptive neurotransmitters, such as substance P and glutamate, from primary afferent terminals.[1][7] This presynaptic inhibition dampens the transmission of pain signals to higher brain centers.[7] Supraspinally, dexmedetomidine's actions in the locus coeruleus and other brainstem nuclei contribute to its analgesic properties by modulating descending inhibitory pain pathways.[7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding dexmedetomidine's pharmacological profile.

Table 1: Receptor Binding Affinity of Dexmedetomidine

| Receptor Subtype | Ki (nM) | Reference |

| α2A-Adrenergic | 1.3 | [1][2] |

| α2B-Adrenergic | 1.8 | [1][2] |

| α2C-Adrenergic | 1.8 | [1][2] |

| α1-Adrenergic | 2100 | [1][2] |

Table 2: Pharmacokinetic Parameters of Dexmedetomidine in Healthy Adults

| Parameter | Value | Reference |

| Volume of Distribution (Vd) | 118 - 152 L | [8] |

| Clearance (CL) | 39 - 46 L/h | [8] |

| Elimination Half-life (t½) | 2.0 - 2.5 hours | [8] |

| Protein Binding | ~94% | [8][9] |

Table 3: Dose-Response for Sedation and Analgesia

| Clinical Effect | Plasma Concentration (ng/mL) | Infusion Rate (μg/kg/hr) | Reference |

| Light to Moderate Sedation | 0.2 - 0.7 | 0.2 - 0.7 | [10] |

| Deep Sedation | > 1.9 | > 1.0 | [10] |

| Analgesia (Opioid-sparing) | 0.3 - 1.25 | 0.2 - 1.0 | [10] |

Experimental Protocols

The sedative and analgesic properties of dexmedetomidine have been extensively characterized using a variety of in vitro and in vivo experimental models.

In Vitro: Radioligand Binding Assay

Objective: To determine the binding affinity of dexmedetomidine for α2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cerebral cortex tissue from rats is homogenized and centrifuged to isolate cell membranes rich in α2-adrenergic receptors.

-

Incubation: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]-clonidine) and varying concentrations of dexmedetomidine.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of dexmedetomidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo: Animal Models of Sedation and Analgesia

1. Sedation Assessment: Locomotor Activity Test

Objective: To quantify the sedative effects of dexmedetomidine by measuring changes in spontaneous movement.

Methodology:

-

Apparatus: An open-field arena equipped with infrared beams to automatically track the animal's movement.

-

Procedure:

-

Rodents (rats or mice) are habituated to the testing room.

-

A baseline locomotor activity is recorded for a set period (e.g., 30 minutes).

-

Dexmedetomidine or a vehicle control is administered (e.g., intraperitoneally).

-

The animal is returned to the open-field arena, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-120 minutes).

-

-

Endpoint: A significant reduction in locomotor activity compared to the vehicle-treated group indicates a sedative effect.

2. Analgesia Assessment: Hot Plate Test

Objective: To evaluate the analgesic effect of dexmedetomidine against a thermal stimulus.[11]

Methodology:

-

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[11]

-

Procedure:

-

The baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[11]

-

Dexmedetomidine or a vehicle is administered.

-

At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the animal is placed on the hot plate, and the latency to the nociceptive response is recorded.[12]

-

-

Endpoint: A significant increase in the response latency compared to baseline and the vehicle group indicates an analgesic effect.

3. Analgesia Assessment: Tail-Flick Test

Objective: To assess the spinal analgesic effects of dexmedetomidine.

Methodology:

-

Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.

-

Procedure:

-

Endpoint: A significant increase in tail-flick latency is indicative of analgesia.

Clinical Trial Protocol for Sedation and Analgesia

Objective: To evaluate the efficacy and safety of dexmedetomidine for sedation and analgesia in a clinical setting (e.g., post-operative ICU patients).

Methodology:

-

Study Design: A randomized, double-blind, placebo- or active-controlled trial.

-

Patient Population: Adult patients admitted to the ICU requiring mechanical ventilation and sedation.

-

Intervention:

-

Dexmedetomidine Group: Receive a loading infusion of dexmedetomidine (e.g., 1 μg/kg over 10 minutes) followed by a maintenance infusion (e.g., 0.2-0.7 μg/kg/hr), titrated to achieve a target sedation level.

-

Control Group: Receive a standard sedative (e.g., propofol or midazolam) or placebo, titrated to the same target sedation level.

-

-

Assessments:

-

Sedation: Assessed regularly using a validated sedation scale (e.g., Richmond Agitation-Sedation Scale [RASS] or Sedation-Agitation Scale [SAS]).

-

Analgesia: Pain is assessed using a numeric rating scale (NRS) or a behavioral pain scale (BPS) for non-communicative patients. Rescue analgesia (e.g., opioids) is administered as needed.

-

-

Primary Endpoints:

-

Percentage of time within the target sedation range.

-

Total amount of rescue analgesia required.

-

-

Secondary Endpoints:

-

Incidence of delirium.

-

Duration of mechanical ventilation.

-

ICU length of stay.

-

Adverse events (e.g., hypotension, bradycardia).

-

Conclusion

Dexmedetomidine's distinct pharmacological profile as a highly selective α2-adrenergic receptor agonist provides a valuable therapeutic option for sedation and analgesia. Its mechanism of action, which mimics natural sleep pathways and offers opioid-sparing effects, has positioned it as a key agent in modern critical care and anesthesia. A thorough understanding of its quantitative pharmacology and the experimental methodologies used to characterize its effects is essential for researchers and clinicians seeking to optimize its use and develop novel therapeutic strategies.

References

- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. scielo.br [scielo.br]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Regulation of α2AR trafficking and signaling by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hot plate analgesiometer | PPTX [slideshare.net]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. KoreaMed Synapse [synapse.koreamed.org]

- 11. Evaluation of analgesic interaction between morphine, dexmedetomidine and maropitant using hot-plate and tail-flick tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tail flick test - Wikipedia [en.wikipedia.org]

Dexmedetomidine Signaling in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexmedetomidine (B676), a highly selective α2-adrenergic receptor agonist, is widely utilized in clinical settings for its sedative, analgesic, and anxiolytic properties. Beyond its established clinical applications, a growing body of research highlights its significant neuroprotective effects, positioning it as a molecule of interest for therapeutic development in various neurological conditions. This technical guide provides an in-depth exploration of the core signaling pathways modulated by dexmedetomidine in neuronal cells. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanisms of action, experimental validation, and quantitative parameters. The information presented herein is supported by a curated selection of peer-reviewed literature, with a focus on providing actionable data and methodologies for further investigation.

Core Signaling Pathways of Dexmedetomidine in Neuronal Cells

Dexmedetomidine primarily exerts its effects by binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This initial interaction triggers a cascade of intracellular signaling events that ultimately mediate the diverse physiological and pharmacological actions of the drug. The principal signaling pathways implicated in the neuronal response to dexmedetomidine include the PI3K/Akt pathway, the ERK1/2 pathway, and the cAMP/PKA/CREB pathway. Furthermore, dexmedetomidine has been shown to modulate inflammatory pathways, such as the NF-κB signaling cascade.

The α2-Adrenergic Receptor-Mediated Cascade

Activation of α2-adrenergic receptors by dexmedetomidine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This is a canonical pathway for α2-adrenergic receptor signaling. The receptor is coupled to inhibitory G-proteins (Gi/o), which, upon activation, dissociate into their α and βγ subunits. The Gαi subunit directly inhibits adenylyl cyclase, while the Gβγ subunits can modulate the activity of other effectors, including ion channels and kinases.

The Genesis of a Selective α2-Agonist: A Technical History of Dexmedetomidine's Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Dexmedetomidine (B676), a potent and highly selective α2-adrenergic receptor agonist, has become an indispensable tool in clinical anesthesia and sedation. Its journey from a racemic mixture originally intended for veterinary use to a refined, single-enantiomer pharmaceutical for human application is a compelling narrative of targeted drug design and stereochemical optimization. This technical guide provides a comprehensive history of the discovery and development of dexmedetomidine, detailing the key scientific milestones, experimental methodologies, and the elucidation of its mechanism of action. Through a meticulous review of the foundational research, this paper offers researchers, scientists, and drug development professionals a thorough understanding of the scientific rigor that underpinned the emergence of this significant therapeutic agent.

Introduction: The Quest for Selective Adrenergic Modulation

The story of dexmedetomidine begins with the broader exploration of α-adrenergic receptor agonists. The first significant breakthrough in this class was the synthesis of clonidine (B47849) in the early 1960s, initially investigated as a nasal decongestant.[1] Its unexpected sedative and antihypertensive properties revealed the therapeutic potential of targeting what would later be classified as α2-adrenergic receptors.[1][2] Clonidine, however, exhibited limited selectivity for α2 over α1 receptors, leading to a range of side effects.[3] This lack of specificity spurred the search for more selective α2-agonists, a quest that would ultimately lead to the development of dexmedetomidine.

From Racemate to Refinement: The Emergence of Medetomidine (B1201911) and Dexmedetomidine

The development of dexmedetomidine is intrinsically linked to its racemic precursor, medetomidine. Medetomidine, chemically known as (±)-4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, was synthesized as part of a program seeking novel imidazole-based compounds.[4] While medetomidine demonstrated potent α2-agonist activity and found use in veterinary medicine as a sedative and analgesic, it was recognized that its pharmacological effects were likely attributable to only one of its two enantiomers.[5][6]

Subsequent research focused on resolving the racemic mixture of medetomidine to isolate its constituent stereoisomers: the (S)-(+)-enantiomer (dexmedetomidine) and the (R)-(-)-enantiomer (levomedetomidine).[7] Pharmacological studies revealed that the desired α2-adrenergic agonist activity resided almost exclusively in the dexmedetomidine enantiomer, while levomedetomidine (B195856) was largely inactive at these receptors.[8] This stereospecificity was a pivotal discovery, paving the way for the development of dexmedetomidine as a single-enantiomer drug with a significantly improved therapeutic profile.

Quantifying Selectivity: Receptor Binding Affinity

A cornerstone of dexmedetomidine's clinical utility is its remarkable selectivity for the α2-adrenergic receptor over the α1-adrenergic receptor. This selectivity minimizes the α1-mediated side effects, such as hypertension, that were more prominent with less selective agents like clonidine. The selectivity is quantified by comparing the binding affinities (Ki values) of the drug for the different receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Compound | α1-Adrenergic Receptor Ki (nM) | α2-Adrenergic Receptor Ki (nM) | α2:α1 Selectivity Ratio |

| Dexmedetomidine | 1750 | 1.08 | 1620:1 |

| Medetomidine | 1750 | 1.08 | 1620:1 |

| Clonidine | 713 | 3.20 | 220:1 |

| Xylazine | 30300 | 194 | 160:1 |

Table 1: Comparative binding affinities and selectivity of various α-adrenergic agonists. Data compiled from multiple sources.[3][5]

Elucidating the Mechanism of Action: Signaling Pathways

Dexmedetomidine exerts its effects by binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[9] The activation of these receptors, primarily the α2A subtype in the central nervous system, initiates a downstream signaling cascade that results in the desired clinical effects of sedation, analgesia, and sympatholysis.[9]

The α2-adrenergic receptor is coupled to an inhibitory G-protein (Gi). Upon agonist binding, the Gi protein is activated, leading to the inhibition of adenylyl cyclase.[10][11] This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[11][12] The reduction in cAMP levels modulates the activity of various ion channels and other effector proteins, ultimately leading to a decrease in neuronal firing in key areas of the brain, such as the locus coeruleus, which is responsible for arousal and wakefulness.

Figure 1. Simplified signaling pathway of dexmedetomidine via the α2-adrenergic receptor.

Key Experimental Protocols

The characterization of dexmedetomidine's pharmacological profile relied on a series of well-defined in vitro and in vivo experimental protocols.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of dexmedetomidine for α1- and α2-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the target receptors (e.g., rat brain cortex for α2, rat liver for α1) are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [3H]clonidine for α2-receptors, [3H]prazosin for α1-receptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (dexmedetomidine) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Figure 2. Experimental workflow for a radioligand binding assay.

Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

Objective: To measure the effect of dexmedetomidine on the activity of adenylyl cyclase, a key enzyme in the α2-adrenergic signaling pathway.

Methodology:

-

Cell Culture and Treatment:

-

Cells expressing α2-adrenergic receptors are cultured.

-

The cells are treated with forskolin (B1673556) (an activator of adenylyl cyclase) to stimulate cAMP production.

-

Increasing concentrations of dexmedetomidine are added to the cells.

-

-

cAMP Measurement:

-

The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA) or a radioimmunoassay.

-

-

Data Analysis:

-

The concentration of dexmedetomidine that causes a 50% inhibition of forskolin-stimulated cAMP production (IC50) is determined.

-

Objective: To directly measure the activation of G-proteins by the α2-adrenergic receptor upon binding of dexmedetomidine.

Methodology:

-

Membrane Preparation:

-

Cell membranes expressing the α2-adrenergic receptor are prepared as described for the radioligand binding assay.

-

-

Binding Reaction:

-

The membranes are incubated with a non-hydrolyzable GTP analog, [35S]GTPγS, in the presence of GDP.

-

Increasing concentrations of dexmedetomidine are added to stimulate the exchange of GDP for [35S]GTPγS on the α-subunit of the Gi protein.

-

-

Separation and Counting:

-

The reaction is terminated by filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.[14]

-

-

Data Analysis:

-

The concentration of dexmedetomidine that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) is determined.

-

Synthesis and Resolution

The commercial viability of dexmedetomidine depended on the development of an efficient synthesis and resolution process.

Synthesis of Racemic Medetomidine

Several synthetic routes to medetomidine have been developed. A common approach involves the construction of the imidazole (B134444) ring followed by its attachment to the 2,3-dimethylphenyl ethyl moiety. One patented method involves the nucleophilic addition of a Grignard reagent derived from 2,3-dimethylbromobenzene to 4-imidazolecarboxaldehyde, followed by further chemical transformations to yield medetomidine.[4][15][16]

Resolution of Enantiomers

The separation of the dexmedetomidine and levomedetomidine enantiomers is a critical step. The most common method is classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.[15]

Methodology:

-

Salt Formation: Racemic medetomidine is reacted with an equimolar amount of L-(+)-tartaric acid in a suitable solvent (e.g., ethanol).

-

Fractional Crystallization: The resulting diastereomeric salts, (S)-medetomidine-(+)-tartrate and (R)-medetomidine-(+)-tartrate, have different solubilities. The less soluble (S)-medetomidine-(+)-tartrate preferentially crystallizes out of the solution upon cooling.

-

Isolation and Purification: The crystals are collected by filtration and can be recrystallized to enhance enantiomeric purity.

-

Liberation of the Free Base: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free base of dexmedetomidine.

Figure 3. Logical flow of the enantiomeric resolution of medetomidine.

Conclusion

The discovery and development of dexmedetomidine represent a triumph of rational drug design and a deep understanding of receptor pharmacology and stereochemistry. From the initial observations of the sedative effects of clonidine to the meticulous separation of medetomidine's enantiomers, each step was guided by the pursuit of enhanced selectivity and an improved therapeutic index. The in-depth characterization of its binding affinity and functional activity through rigorous experimental protocols solidified its position as a highly selective α2-adrenergic agonist. This technical guide has provided a comprehensive overview of this journey, offering valuable insights for scientists and researchers engaged in the ongoing endeavor of drug discovery and development. The story of dexmedetomidine serves as a powerful example of how a thorough understanding of fundamental pharmacological principles can lead to the creation of highly effective and targeted therapeutics.

References

- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2011070069A1 - Process for preparation of medetomidine - Google Patents [patents.google.com]

- 7. Medetomidine Quantitation and Enantiomer Differentiation in Biological Specimens Collected After Fatal and Non-Fatal Opioid Overdoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wjgnet.com [wjgnet.com]

- 10. Alpha 2-adrenergic receptor stimulation of phospholipase A2 and of adenylate cyclase in transfected Chinese hamster ovary cells is mediated by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpha-2 adrenergic activation inhibits forskolin-stimulated adenylate cyclase activity and lipolysis in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HepG2 and SK-N-MC: two human models to study alpha-2 adrenergic receptors of the alpha-2C subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. International Union of Basic and Clinical Pharmacology. CI. Structures and Small Molecule Modulators of Mammalian Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

Pharmacokinetics and pharmacodynamics of dexmedetomidine in preclinical models.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dexmedetomidine (B676) in Preclinical Models

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dexmedetomidine is a potent and highly selective α2-adrenoceptor agonist widely utilized for its sedative, analgesic, and anxiolytic properties.[1][2] Its unique ability to induce a state of cooperative sedation similar to natural sleep, with minimal respiratory depression, makes it a valuable agent in both veterinary and human medicine.[1][3][4] Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles in preclinical models is fundamental for predicting its behavior in clinical settings and for the development of novel therapeutic applications. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of dexmedetomidine, alongside its physiological effects, in key preclinical species. Detailed experimental protocols and visual representations of its mechanism of action are included to facilitate a deeper understanding for research and development professionals.

Pharmacokinetics (PK)

The pharmacokinetic profile of dexmedetomidine is characterized by rapid distribution and elimination primarily through hepatic biotransformation.[3][5] Significant variability exists depending on the species, route of administration, and physiological state of the animal.

Absorption

Dexmedetomidine is administered through various routes, including intravenous (IV), intramuscular (IM), and oral transmucosal (OTM). Following IM administration in dogs, plasma concentrations can fluctuate, which is likely due to local vasoconstriction altering absorption.[6] In sheep, absorption into the cerebrospinal fluid (CSF) after epidural injection is rapid, with a Tmax of 5-20 minutes.[7]

Distribution

Dexmedetomidine is rapidly and widely distributed throughout the body, readily crossing the blood-brain barrier.[3][8] It is highly protein-bound (approximately 94%), primarily to albumin and α1-glycoprotein.[3][9] The volume of distribution at steady state (Vdss) has been reported as 371 ± 72 mL/kg in dogs after IV administration.[10]

Metabolism

Metabolism is the primary route of elimination for dexmedetomidine, occurring mainly in the liver.[3][5] The process involves direct N-glucuronidation and hydroxylation mediated by cytochrome P450 (CYP) enzymes, particularly CYP2A6.[3] The resulting metabolites are inactive.[5][9] The hepatic extraction ratio is high, suggesting that its metabolism is dependent on liver blood flow.[3][4][11]

Excretion

Metabolites of dexmedetomidine are primarily excreted renally (95%), with a smaller portion eliminated in the feces (4%).[3][5] Less than 1% of the drug is excreted unchanged.[3]

Data Presentation: Pharmacokinetic Parameters in Preclinical Models

The following tables summarize key pharmacokinetic parameters of dexmedetomidine across various preclinical models and administration routes.

Table 1: Pharmacokinetic Parameters of Dexmedetomidine in Dogs

| Route | Dose (µg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (min) | Clearance (CL) | Vdss (mL/kg) | Bioavailability (F%) | Reference |

| IM | 10 | 109.2 (22.4-211.5) | 20.5 (5.0-75.0) | 25.5 (11.5-41.5) | - | - | - | [6][12] |

| IV | 5 | 18.6 ± 3.3 | 0 | 36 ± 6 | 8.0 ± 1.6 mL/min/kg | 371 ± 72 | 100% | [10][13] |

| OTM | 20 | 3.8 ± 1.3 | 73 ± 33 | 152 ± 146 | - | - | 11.2 ± 4.5% | [10][13] |

Values are presented as geometric mean (range) or mean ± SD.

Table 2: Pharmacokinetic Parameters of Dexmedetomidine in Other Species

| Species | Route | Dose (µg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (min) | Clearance (CL) | Vd (L/kg) | Reference |

| Sheep | Epidural | - | - | 5-20 (CSF) | - | - | - | [7] |

| Sheep | IM (Medetomidine) | 30 | 4.98 ± 1.89 | 29.2 ± 8.9 | 32.7 ± 14.9 | 81.0 ± 21.5 mL/min/kg | 3.9 ± 2.4 | [14] |

| Sheep | IV (Medetomidine) | 15 | - | - | 37.85 ± 2.84 | 16.29-151.81 mL/min/kg | 2.69 ± 0.62 | [15] |

| Rat | IV Infusion | - | - | - | ~56-65 | - | - | [16] |

Note: Some data is for medetomidine (B1201911), the racemic mixture of which dexmedetomidine is the active enantiomer.

Pharmacodynamics (PD)

Dexmedetomidine's pharmacodynamic effects are mediated by its agonistic activity at α2-adrenoceptors, leading to sedation, analgesia, and sympatholysis.[2][17]

Sedative Effects

Dexmedetomidine produces dose-dependent sedation that mimics natural non-REM sleep.[17][18] A key feature is that sedated animals remain arousable and cooperative when stimulated.[3][17] In dogs, the onset of sedation after IM injection is approximately 7.5 minutes, with peak sedation occurring at 30 minutes.[6]

Analgesic Effects

The analgesic action of dexmedetomidine results from α2-receptor activation in the spinal cord and brain, which inhibits the propagation of pain signals.[2][5][17] It has demonstrated an opioid-sparing effect and is effective against various types of pain.[1][19] In mice, intrathecal dexmedetomidine enhances tail withdrawal latency in a dose-dependent manner and potentiates the analgesic effect of opioids like dezocine (B144180).[19]

Cardiovascular Effects

The cardiovascular response to dexmedetomidine is typically biphasic.[4] An initial, transient hypertension may occur due to the activation of peripheral α2B-receptors in vascular smooth muscle, causing vasoconstriction.[4][17][20] This is followed by a more sustained period of hypotension and bradycardia, resulting from centrally mediated sympatholysis via α2A-receptor activation.[4][21] In dogs, heart rate is significantly lowered from 30 minutes to 2 hours post-IM administration.[6][12]

Respiratory Effects

Dexmedetomidine is noted for its minimal depression of respiratory function.[3][4] While respiratory rate can decrease, as seen in dogs after IM injection, significant respiratory depression is uncommon at clinical doses.[6][12] Studies in rats showed that dexmedetomidine induced ventilatory depression but did not alter respiratory mechanics.[22]

Data Presentation: Pharmacodynamic Effects in Preclinical Models

Table 3: Key Pharmacodynamic Observations

| Species | Dose / Route | Effect | Onset / Duration | Key Findings | Reference |

| Dog | 10 µg/kg IM | Sedation | Onset: 7.5 min; Peak: 30 min | Dogs were significantly more sedated from 30 to 90 minutes post-injection. | [6] |

| Dog | 10 µg/kg IM | Cardiovascular | 30 min - 2 hours | Heart rate was significantly lower than baseline. | [6][12] |

| Dog | 10 µg/kg IM | Respiratory | 45 min - 1.75 hours | Respiratory rate was significantly lower than baseline. | [6] |

| Sheep | Intrathecal | Antinociception | Peak: 20-30 min | Produced maximum antinociception within 30 minutes of injection. | [7] |

| Sheep | Epidural/Intrathecal | Cardiovascular | Onset: 1-11 min | Decreased blood pressure, supporting a primary spinal site of action. | [7] |

| Cat | 25 µg/kg IV | Cardiovascular | - | Produced significant decreases in heart rate and cardiac index, and increases in arterial blood pressure. | [23] |

| Mouse | 10-320 µg/kg IP | Hypoxia Tolerance | - | Dose-dependently enhanced hypoxia tolerance, correlated with decreased core body temperature and heart rate. | [24] |

| Rat | 250 µg/kg IP | Respiratory | - | Induced ventilatory depression (hypercapnia) without changing respiratory mechanics. | [22] |

Mechanism of Action and Signaling Pathways

Dexmedetomidine exerts its effects by acting as a highly selective agonist for α2-adrenergic receptors, with a selectivity ratio for α2:α1 receptors of 1620:1.[3][25] The sedative effects are primarily mediated through the α2A-receptor subtype in the locus coeruleus (LC) of the brainstem.[18][26]

The proposed signaling pathway for sedation is as follows:

-

Inhibition of Locus Coeruleus (LC): Dexmedetomidine binds to presynaptic α2-adrenoceptors on noradrenergic neurons in the LC.[18][26][27]

-

Reduced Norepinephrine Release: This binding activates a Gi-coupled protein, inhibiting adenylyl cyclase, which leads to a decrease in cAMP and subsequent hyperpolarization of the neuron. This action suppresses the release of norepinephrine, a key neurotransmitter for wakefulness.[27]

-

Disinhibition of VLPO: The reduction in noradrenergic input from the LC disinhibits the ventrolateral preoptic nucleus (VLPO), a critical sleep-promoting region of the hypothalamus.[18][26]

-

Inhibition of TMN: Activated VLPO neurons release the inhibitory neurotransmitter GABA onto the tuberomammillary nucleus (TMN), the brain's primary histaminergic arousal center.[18][26]

-

Induction of Sleep-like State: The inhibition of the TMN and other arousal centers by the VLPO leads to a state of sedation that closely resembles natural NREM sleep.[18]

Mandatory Visualization: Signaling Pathway for Sedation

Caption: Dexmedetomidine's sedative signaling cascade.

Experimental Protocols

Reproducibility in preclinical research is paramount. This section details common methodologies employed in the pharmacokinetic and pharmacodynamic evaluation of dexmedetomidine.

Example Protocol: PK/PD Study in Dogs

This protocol is synthesized from studies evaluating IM dexmedetomidine.[6][12]

-

Animal Model:

-

Drug Administration:

-

Sample Collection (Pharmacokinetics):

-

Catheterization: An intravenous catheter is placed in a peripheral vein (e.g., cephalic) for blood sample collection.

-

Blood Samples: Venous blood samples (e.g., 2-3 mL) are collected into tubes containing an anticoagulant (e.g., lithium heparin or EDTA).

-

Time Points: Samples are collected at baseline (0) and at multiple time points post-injection, such as 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 minutes.[12]

-

Processing: Samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

-

Analytical Method:

-

Pharmacodynamic Assessment:

-

Sedation: Assessed at each time point using a validated subjective scoring system (e.g., a scale from 0 = no sedation to 10 = profound sedation).[6]

-

Cardiovascular Monitoring: Heart rate is determined by cardiac auscultation. Arterial blood pressure can be measured non-invasively or via an arterial catheter.[6]

-

Respiratory Monitoring: Respiratory rate is counted by visual assessment of thoracic excursions.[6]

-

Data Collection: All PD measurements are recorded at the same time points as blood sampling.

-

-

Data Analysis:

-

PK Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters like Cmax, Tmax, t½, and AUC (Area Under the Curve).[12]

-

PD Analysis: Sedation scores and physiological parameters are compared to baseline values using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

-

Mandatory Visualization: Experimental Workflow

Caption: General workflow for a preclinical PK/PD study.

Conclusion

Preclinical models are indispensable for elucidating the pharmacokinetic and pharmacodynamic properties of dexmedetomidine. Studies in species such as dogs, sheep, and rodents have established its rapid distribution, hepatic metabolism, and characteristic pharmacodynamic profile of arousable sedation, analgesia, and predictable cardiovascular effects. The quantitative data summarized in this guide highlight the inter-species and route-dependent variability that must be considered during drug development and translation to clinical practice. A thorough understanding of its mechanism of action and the methodologies used to evaluate it enables researchers to design more effective experiments and better predict human outcomes.

References

- 1. Recent Advances in the Clinical Value and Potential of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dexmedetomidine: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Dexmedetomidine Improves Cardiovascular and Ventilatory Outcomes in Critically Ill Patients: Basic and Clinical Approaches [frontiersin.org]

- 5. litfl.com [litfl.com]

- 6. Pharmacokinetics and pharmacodynamics of intramuscular dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of intraspinal dexmedetomidine in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - ProQuest [proquest.com]

- 9. Pharmacokinetics of dexmedetomidine during analgosedation in ICU patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. researchgate.net [researchgate.net]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. Pharmacokinetics and pharmacodynamic effects of oral transmucosal and intravenous administration of dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Single dose pharmacokinetics of medetomidine in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. droracle.ai [droracle.ai]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. Additive analgesic effect of dexmedetomidine and dezocine administered intrathecally in a mouse pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Effects of dexmedetomidine on respiratory mechanics and control of breathing in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cardiovascular effects of dexmedetomidine, with or without MK-467, following intravenous administration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. spandidos-publications.com [spandidos-publications.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. The α2 Adrenoceptor Agonist and Sedative/Anaesthetic Dexmedetomidine Excites Diverse Neuronal Types in the Ventrolateral Preoptic Area of Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

Role of dexmedetomidine in modulating neuroinflammation and stress response.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Dexmedetomidine (B676), a highly selective α2-adrenergic receptor agonist, is increasingly recognized for its potent anti-inflammatory and sympatholytic properties, extending beyond its established role in clinical sedation and analgesia.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms through which dexmedetomidine modulates neuroinflammation and the stress response. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of its therapeutic potential in neurological and inflammatory disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Modulation of Neuroinflammation

Dexmedetomidine exerts its neuroprotective effects by attenuating inflammatory cascades within the central nervous system.[3] This is primarily achieved through its interaction with α2-adrenergic receptors, leading to the downregulation of pro-inflammatory signaling pathways and a reduction in the production of inflammatory mediators.[4][5]

Key Signaling Pathways

1.1.1. α2-Adrenergic Receptor-Mediated Anti-inflammation: Dexmedetomidine's anti-inflammatory effects are largely initiated by its binding to α2-adrenergic receptors.[6][7] This interaction triggers downstream signaling that interferes with the production and release of pro-inflammatory cytokines. Studies have shown that the benefits of dexmedetomidine in reducing neuroinflammation are often reversed by α2-adrenergic receptor antagonists, confirming the receptor's critical role.[5]

1.1.2. Inhibition of the TLR4/NF-κB Pathway: A pivotal mechanism in dexmedetomidine's anti-inflammatory action is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[8][9][10] TLR4 activation, often by lipopolysaccharide (LPS), leads to the activation of the nuclear factor-kappa B (NF-κB), a key transcription factor for numerous pro-inflammatory genes.[11] Dexmedetomidine has been shown to suppress the expression of TLR4 and its downstream adaptor protein MyD88, thereby preventing the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][11][12]

1.1.3. Suppression of the NLRP3 Inflammasome: Dexmedetomidine has also been demonstrated to inhibit the activation of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[13][14][15] The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[13][16] By suppressing NLRP3 inflammasome activation, dexmedetomidine effectively reduces the secretion of these potent inflammatory cytokines.[14][16][17] Some evidence suggests this suppression may be linked to the Nrf2/HO-1 pathway.[18]

Quantitative Data on Inflammatory Markers

The anti-inflammatory effects of dexmedetomidine have been quantified in numerous preclinical and clinical studies. The following tables summarize the reported changes in key pro-inflammatory cytokine levels following dexmedetomidine administration.

Table 1: Effect of Dexmedetomidine on Pro-inflammatory Cytokine Levels in Animal Models

| Model | Cytokine | Treatment Group | Control Group | Fold/Percent Change | Reference |

| LPS-induced cognitive decline in mice | Plasma IL-1β | 30.53 ± 9.53 pg/ml | 75.68 ± 11.04 pg/ml | ~60% decrease | [4] |

| LPS-induced cognitive decline in mice | Hippocampal IL-1β | 3.66 ± 1.88 pg/mg | 28.73 ± 5.20 pg/mg | ~87% decrease | [4] |

| Sepsis-induced lung injury in rats | Plasma IL-6 | Significantly decreased with 10 and 20 μg/kg DEX | Markedly enhanced | Not specified | [8] |

| Sepsis-induced lung injury in rats | Plasma TNF-α | Significantly decreased with 10 and 20 μg/kg DEX | Markedly enhanced | Not specified | [8] |

| Traumatic brain injury in rats | TNF-α, IL-1β, IL-6 | Markedly prevented downregulation | Downregulated | Not specified | [12] |

| Spinal cord injury in rats | IL-1β, TNF-α, IL-6 | Significant downregulation | Upregulated | Not specified | [5] |

| Sepsis in mice | Serum IL-6 | 480.5 ± 82.7 pg/ml | 110.6 ± 64.9 pg/ml (in sepsis group vs. dex) | ~57% decrease | [19] |

| Sepsis in mice | Serum IL-1β | 34.8 ± 13.8 pg/ml | 110.6 ± 64.9 pg/ml (in sepsis group vs. dex) | ~69% decrease | [19] |

| Sepsis in mice | Hippocampal IL-6 | Significantly decreased | 18.35 ± 6.868 pg/mg protein | Not specified | [19] |

| Sepsis in mice | Hippocampal IL-1β | Significantly decreased | 21.92 ± 7.183 pg/mg protein | Not specified | [19] |

| Traumatic brain injury in mice | IL-1β, IL-6, IL-8 | Decreased over 24h | Increased | Not specified | [20] |

Table 2: Effect of Dexmedetomidine on Pro-inflammatory Cytokine Levels in In Vitro Studies

| Cell Type | Stimulant | Cytokine | Treatment Group | Control Group | Fold/Percent Change | Reference |

| BV2 microglia | LPS | TNF-α, IL-1β, IL-6 | Dose-dependent inhibition with 10 and 100 ng/mL DEX | Markedly increased | Not specified | [11] |

| Cultured microglia | LPS | IL-1β, TNF-α, IL-6 | Suppressed | Upregulated | Not specified | [21] |

| Macrophages | LPS | IL-1β, IL-6, IL-8, TNF-α | Reduced levels with 30 and 100 µg/ml DEX | Increased | Not specified | [20] |

Table 3: Effect of Dexmedetomidine on Pro-inflammatory Cytokine Levels in Human Studies

| Study Population | Cytokine | Treatment Group | Control Group | Fold/Percent Change | Reference |

| Patients undergoing intestinal surgery | IL-6 | Lower at T2-T4 | Higher | Not specified | [22] |

| Patients undergoing intestinal surgery | IL-8 | Lower at T3-T4 | Higher | Not specified | [22] |

| Patients undergoing intestinal surgery | TNF-α | Lower at T2-T4 | Higher | Not specified | [22] |

| Elderly patients undergoing spine surgery | TNF-α, IL-1β, IL-6 | Decreased to normal 3 days post-op | Remained elevated | Not specified | [23] |

| Elderly patients undergoing thoracolumbar compression fracture surgery | IL-6, TNF-α | Notably decreased by T3 | Increased | Not specified | [24] |

Modulation of the Stress Response

Dexmedetomidine effectively attenuates the physiological stress response to surgery and critical illness by modulating the activity of the sympathetic nervous system and the hypothalamic-pituitary-adrenal (HPA) axis.[2][25][26]

Key Mechanisms

2.1.1. Sympathetic Nervous System Attenuation: By stimulating central α2-adrenergic receptors, dexmedetomidine inhibits sympathetic outflow, leading to a reduction in the release of catecholamines such as norepinephrine (B1679862) and epinephrine.[2][27] This sympatholytic effect contributes to hemodynamic stability and a reduction in the perioperative stress response.[25][28]

2.1.2. HPA Axis Modulation: Dexmedetomidine has been shown to modulate the HPA axis, resulting in decreased secretion of corticotropin-releasing hormone (CRH) and subsequently, adrenocorticotropic hormone (ACTH) and cortisol.[1][29] This reduction in cortisol, a primary stress hormone, is a key component of dexmedetomidine's stress-attenuating properties.[26][30]

Quantitative Data on Stress Hormones

The following tables summarize the reported changes in key stress hormone levels following dexmedetomidine administration.

Table 4: Effect of Dexmedetomidine on Catecholamine Levels

| Study Population/Model | Catecholamine | Treatment Group | Control Group | Fold/Percent Change | Reference |

| Conscious rats (intracerebroventricular administration) | Plasma norepinephrine | Dose-dependently decreased | Higher | Not specified | [31] |

| Conscious rats (intracerebroventricular administration) | Plasma epinephrine | Decreased at large doses | Higher | Not specified | [31] |

| Human volunteers (intravenous infusion) | Plasma norepinephrine | Lower | Higher | Not specified | [28] |

| Meta-analysis of surgical patients | Epinephrine | Significantly decreased | Higher | Mean difference: -90.41% | [32] |

| Meta-analysis of surgical patients | Norepinephrine | Significantly decreased | Higher | Mean difference: -62.82% | [32] |

Table 5: Effect of Dexmedetomidine on Cortisol Levels

| Study Population | Treatment Details | Measurement Time | Key Finding | Reference |

| Patients undergoing laparoscopic cholecystectomy | 0.5, 0.75, or 1 μg/kg infusion | Postoperatively | Lower cortisol levels | [26] |

| Patients undergoing Total Knee or Hip Replacement | Not specified | Immediately after surgery | Significantly decreased cortisol levels (p = 0.016) | [30][33] |

| Meta-analysis of surgical subjects | Perioperative administration | Postoperatively | Significantly decreased blood cortisol levels | [32] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the effects of dexmedetomidine on neuroinflammation and the stress response.

Animal Models of Neuroinflammation

-

Lipopolysaccharide (LPS)-Induced Neuroinflammation:

-

Animal: Typically C57BL/6 mice or Sprague-Dawley rats.

-

Procedure: A single intraperitoneal (i.p.) injection of LPS (e.g., 0.25-1 mg/kg) is administered to induce a systemic inflammatory response that leads to neuroinflammation.

-

Dexmedetomidine Administration: Dexmedetomidine is often administered i.p. at varying doses (e.g., 5-50 µg/kg) either before or after the LPS challenge.

-

Outcome Measures: Behavioral tests (e.g., Morris water maze, fear conditioning) to assess cognitive function. Brain tissue (hippocampus, cortex) is collected for analysis of inflammatory cytokines (ELISA, qPCR), microglial activation (immunohistochemistry for Iba1), and signaling pathway components (Western blot for TLR4, NF-κB).[4][34]

-

-

Traumatic Brain Injury (TBI) Model:

-

Animal: Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Procedure: A controlled cortical impact (CCI) or fluid percussion injury model is commonly used to induce a focal brain injury.

-

Dexmedetomidine Administration: Dexmedetomidine is typically administered intravenously (i.v.) or i.p. shortly after the injury, often as a loading dose followed by a continuous infusion.

-

Outcome Measures: Neurological severity scores, brain water content, lesion volume assessment. Histological analysis for neuronal apoptosis (TUNEL staining) and microglial activation. Biochemical analysis of brain tissue for inflammatory markers and signaling proteins.[12][13]

-

-

Spinal Cord Injury (SCI) Model:

-

Animal: Adult female Long-Evans rats.

-

Procedure: A contusion or transection injury is created at a specific level of the spinal cord (e.g., C5 or T10).

-

Dexmedetomidine Administration: Systemic administration (i.p. or i.v.) of dexmedetomidine immediately after injury and for a specified duration post-injury.

-

Outcome Measures: Behavioral assessments of motor function (e.g., grooming, paw placement). Histological analysis of the lesion site to determine injury size and white matter sparing. Gene expression analysis (qPCR) of pro- and anti-inflammatory markers in the spinal cord tissue.[5][21]

-

In Vitro Models of Neuroinflammation

-

Primary Microglia or BV2 Microglial Cell Line Culture:

-

Cell Culture: Primary microglia are isolated from neonatal rodent brains, or the BV2 immortalized murine microglial cell line is used.

-

Stimulation: Cells are stimulated with LPS (e.g., 100-1000 ng/mL) to induce an inflammatory response.

-

Dexmedetomidine Treatment: Dexmedetomidine is added to the cell culture medium at various concentrations (e.g., 1-100 ng/mL) prior to or concurrently with LPS stimulation.

-

Outcome Measures: The cell culture supernatant is collected to measure the levels of secreted cytokines (ELISA). Cell lysates are used for Western blot analysis of signaling proteins (e.g., TLR4, p-NF-κB, NLRP3) and qPCR for gene expression analysis of inflammatory markers.[11][35]

-

Assessment of the Stress Response

-

Surgical Stress Models in Animals:

-

Procedure: Animals undergo a surgical procedure (e.g., laparotomy) to induce a stress response.

-

Dexmedetomidine Administration: Dexmedetomidine is administered before, during, or after the surgical procedure.

-

Outcome Measures: Blood samples are collected at various time points to measure plasma levels of catecholamines (HPLC) and corticosterone (B1669441) (ELISA).

-

-

Clinical Studies in Surgical Patients:

-

Study Design: Randomized controlled trials are conducted in patients undergoing various types of surgery.

-

Intervention: Patients in the treatment group receive a continuous infusion of dexmedetomidine during the perioperative period at clinically relevant doses (e.g., loading dose of 1 µg/kg over 10 minutes, followed by a maintenance infusion of 0.2-0.7 µg/kg/h). The control group receives a placebo (e.g., normal saline).

-

Outcome Measures: Blood samples are drawn at baseline and at multiple time points during and after surgery to measure plasma concentrations of cortisol, ACTH, epinephrine, and norepinephrine.[26][30][36]

-

Conclusion

Dexmedetomidine demonstrates significant potential as a therapeutic agent for modulating neuroinflammation and the stress response. Its mechanisms of action, centered on the α2-adrenergic receptor and subsequent inhibition of key inflammatory pathways such as TLR4/NF-κB and the NLRP3 inflammasome, are well-supported by a growing body of preclinical and clinical evidence. The quantitative data consistently show a reduction in pro-inflammatory cytokines and stress hormones. The detailed experimental protocols provided herein offer a framework for future research aimed at further elucidating its neuroprotective and stress-reducing properties. For drug development professionals, dexmedetomidine represents a promising candidate for repositioning or for the development of novel therapeutics targeting conditions with a significant neuroinflammatory or stress component. Further investigation into the long-term outcomes and the precise molecular interactions of dexmedetomidine will be crucial in fully realizing its therapeutic potential.

References

- 1. The immunomodulatory mechanism of dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of Dexmedetomidine in Neuropathic Pain [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Dexmedetomidine Exerts an Anti-inflammatory Effect via α2 Adrenoceptors to Prevent Lipopolysaccharide-induced Cognitive Decline in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dexmedetomidine modulates neuroinflammation and improves outcome via alpha2-adrenergic receptor signaling after rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Immuno-oncological effects of the α2-adrenoceptor agonist dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dexmedetomidine inhibits inflammatory reaction in lung tissues of septic rats by suppressing TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.viamedica.pl [journals.viamedica.pl]

- 10. Dexmedetomidine alleviates airway hyperresponsiveness and allergic airway inflammation through the TLR4/NF-κB signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dexmedetomidine inhibits the lipopolysaccharide‐stimulated inflammatory response in microglia through the pathway involving TLR4 and NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dexmedetomidine Inhibits Inflammation to Alleviate Early Neuronal Injury via TLR4/NF-κB Pathway in Rats with Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Administration of Dexmedetomidine inhibited NLRP3 inflammasome and microglial cell activities in hippocampus of traumatic brain injury rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dexmedetomidine attenuates myocardial ischemia-reperfusion injury in vitro by inhibiting NLRP3 Inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dexmedetomidine inhibits the NF-κB pathway and NLRP3 inflammasome to attenuate papain-induced osteoarthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Dexmedetomidine Mitigated NLRP3-Mediated Neuroinflammation via the Ubiquitin-Autophagy Pathway to Improve Perioperative Neurocognitive Disorder in Mice [frontiersin.org]

- 18. The neuroprotective effect of dexmedetomidine and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dexmedetomidine attenuates sepsis-associated inflammation and encephalopathy via central α2A adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dexmedetomidine reduces inflammation in traumatic brain injury by regulating the inflammatory responses of macrophages and splenocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dexmedetomidine modulates neuroinflammation and improves outcome via alpha2-adrenergic receptor signaling after rat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Anti-inflammatory Effect of Dexmedetomidine Administration on Patients Undergoing Intestinal Surgery: A Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of the Effect of Dexmedetomidine on Postoperative Cognitive Dysfunction through Aβ and Cytokines Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Impact of intraoperative dexmedetomidine on postoperative delirium and pro-inflammatory cytokine levels in elderly patients undergoing thoracolumbar compression fracture surgery: A prospective, randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Dexmedetomidine: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 26. longdom.org [longdom.org]

- 27. Dexmedetomidine attenuates acute paroxysmal sympathetic hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Autonomic nervous system responses during sedative infusions of dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]